6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as Eriodictyol and is found in various plants such as lemon, orange, and grapefruit. Eriodictyol has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of Eriodictyol involves the regulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Eriodictyol has been shown to inhibit the activation of these pathways, which can lead to the suppression of inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
Eriodictyol has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Studies have also shown that Eriodictyol can regulate glucose metabolism and improve insulin sensitivity, which can be beneficial in the prevention and treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Eriodictyol in lab experiments is its potent anti-inflammatory and antioxidant properties, which can help in the prevention and treatment of various diseases. However, one of the limitations of using Eriodictyol is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Eriodictyol, such as the development of novel drug delivery systems to improve its solubility and bioavailability. Further studies are also required to investigate the potential therapeutic applications of Eriodictyol in various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, studies are required to investigate the safety and toxicity of Eriodictyol in humans.
Synthesemethoden
Eriodictyol can be synthesized using various methods such as the reaction of 2-hydroxyacetophenone with ethyl acetoacetate followed by the reaction with trifluoromethylbenzaldehyde. Another method involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate followed by the reaction with 4-chloro-3-nitrobenzaldehyde and then the reduction of the nitro group to the amino group.
Wissenschaftliche Forschungsanwendungen
Eriodictyol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Studies have shown that Eriodictyol has potent anti-inflammatory and antioxidant properties that can help in the prevention and treatment of various diseases.
Eigenschaften
IUPAC Name |
6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-2-10-8-12-14(9-13(10)22)24-17(18(19,20)21)15(16(12)23)11-6-4-3-5-7-11/h3-9,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRNHRFNUCHSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419949 |
Source
|
Record name | 6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one | |
CAS RN |
105258-37-5 |
Source
|
Record name | 6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.